Solvent Yellow 72

Beschreibung

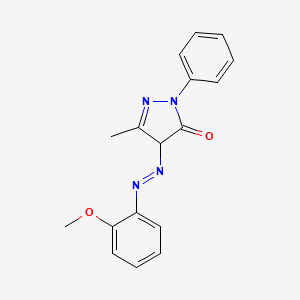

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4645-07-2 |

|---|---|

Molekularformel |

C17H16N4O2 |

Molekulargewicht |

308.33 g/mol |

IUPAC-Name |

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |

InChI-Schlüssel |

DXOYLNFZQAGRCF-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |

Andere CAS-Nummern |

4645-07-2 61813-98-7 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Process Optimization for Solvent Yellow 72

Conventional Synthetic Pathways

The traditional synthesis of Solvent Yellow 72 and similar dyes primarily relies on two established chemical processes: condensation reactions involving quinoline (B57606) derivatives and diazotization-coupling reactions.

Condensation Reactions with Quinoline Derivatives

A significant method for synthesizing quinophthalone dyes, a class that includes this compound, is through the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640). wikipedia.orgnih.gov This reaction typically requires high temperatures and may be facilitated by a catalyst.

The core reaction involves heating a quinaldine derivative with phthalic anhydride. wikipedia.orgnih.gov In some processes, a molar excess of phthalic anhydride or phthalic acid can serve as both a reactant and a solvent, which can help to minimize contamination from other solvents. google.com Zinc chloride is a known catalyst for the condensation of pyridine (B92270) or quinoline bases with phthalic anhydride. google.com The reaction can also be promoted by the use of molten benzoic acid as a diluent. google.com

Table 1: Reactants and Catalysts in Condensation Synthesis

| Reactant/Catalyst | Role in Synthesis |

| Quinoline Derivative | Primary structural component of the dye molecule. |

| Phthalic Anhydride | Reacts with the quinoline derivative to form the quinophthalone structure. wikipedia.orgatamanchemicals.com |

| Zinc Chloride | Acts as a catalyst to facilitate the condensation reaction. nih.govgoogle.com |

| Benzoic Acid | Can be used as a diluent and promoter for the reaction. google.com |

Temperature is a critical parameter in the synthesis of quinophthalone dyes. The condensation reaction is typically carried out at elevated temperatures, often in the range of 175°C to 225°C. google.com Proper temperature control is essential to ensure the reaction proceeds efficiently and to minimize the formation of byproducts, thus enhancing the quality and yield of the final dye product. Insufficient heat can lead to an incomplete reaction, while excessive temperatures might cause degradation of the reactants or products.

Reactant Systems and Catalysis (e.g., Phthalic Anhydride, Zinc Chloride)

Diazotization-Coupling Reactions

Another major pathway for the synthesis of azo dyes like this compound involves diazotization followed by a coupling reaction. europa.eu This two-step process is fundamental in the production of a wide array of colorants.

The synthesis begins with the diazotization of a primary aromatic amine. For dyes structurally related to this compound, o-anisidine (B45086) can serve as a precursor. europa.eu This amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. google.com

The resulting diazonium salt is then coupled with a suitable coupling component. Pyrazolone (B3327878) derivatives are a class of compounds used as couplers in the synthesis of some yellow azo dyes. epo.orggoogle.com The coupling reaction is generally carried out in a weakly alkaline solution to facilitate the electrophilic substitution onto the coupling component.

Table 2: Precursors and Conditions for Diazotization-Coupling

| Step | Precursor/Condition | Role/Parameter |

| Diazotization | o-Anisidine | Primary aromatic amine that forms the diazonium salt. europa.eu |

| Sodium Nitrite & HCl | React to form nitrous acid for diazotization. google.com | |

| 0–5 °C | Low temperature to prevent decomposition of the unstable diazonium salt. | |

| Coupling | Pyrazolone Derivatives | Coupling component that reacts with the diazonium salt. epo.org |

| Weakly Alkaline pH | Promotes the coupling reaction. |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in the chemical industry. bio-conferences.org For the synthesis of quinoline derivatives and related compounds, several "green" approaches are being explored. These include the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts. rsc.org

For instance, the Friedlander reaction, a method for synthesizing quinolines, has been successfully carried out using water as a solvent and hydrochloric acid as a catalyst, offering a more eco-friendly alternative to traditional methods that use volatile organic solvents. rsc.org Solvent-free synthesis, such as conducting reactions by grinding solids together, is another green technique that reduces waste and eliminates the need for hazardous solvents. Furthermore, the development of recyclable catalysts, like silver(I)-exchanged montmorillonite (B579905) K10 for the Döebner-von Miller synthesis of quinolines, presents a sustainable option that minimizes catalyst waste. clockss.org While not yet standard for the industrial production of this compound, these advanced methodologies represent the future direction for the synthesis of such dyes, aiming for processes that are both efficient and environmentally responsible. bio-conferences.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave energy to heat the reaction mixture, leading to rapid temperature increases and often resulting in dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netresearchgate.net

In the context of azo dye synthesis, microwave irradiation can be applied to both the diazotization and the coupling steps. The use of microwave heating can be particularly effective for polar molecules, accelerating the rate of reaction. researchgate.net For the synthesis of dyes similar to this compound, studies have demonstrated that microwave-assisted methods can be completed in a matter of minutes compared to several hours required for traditional methods. nih.govmdpi.com A protocol for a related azo dye involved dissolving the reactants in a suitable solvent like ethanol, adding a base such as potassium hydroxide, and irradiating the mixture in a microwave reactor at a controlled temperature and pressure. nih.gov This approach not only speeds up the synthesis but is also compatible with green chemistry principles by potentially reducing energy consumption. researchgate.net

Key Findings from Microwave-Assisted Synthesis of Related Dyes:

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Several hours | 3-10 minutes mdpi.com |

| Yield | Moderate to Good | Up to 97% nih.gov |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Solvent | Often requires high-boiling point solvents | Can be performed in lower-boiling point solvents or solvent-free mdpi.com |

Solvent-Free Reaction Systems

Solvent-free synthesis, also known as neat or solid-state reaction, is a cornerstone of green chemistry that aims to eliminate the use of volatile organic solvents. chemistrydocs.comrsc.org This approach reduces environmental pollution, lowers costs, and simplifies product purification processes. rsc.orgresearchgate.net For azo dye synthesis, solvent-free methods have been successfully developed, often employing grinding techniques at room temperature. rsc.org

One established solvent-free method involves grinding the aromatic amine with sodium nitrite and a solid acid catalyst, such as silica-supported boron trifluoride (nano BF3·SiO2), to form the stable diazonium salt. researchgate.nettandfonline.com This is followed by coupling with the appropriate partner, which for this compound would be 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, under continued solvent-free conditions. tandfonline.com This methodology has proven to be simple, rapid, and environmentally benign. researchgate.net The use of solid supports can also facilitate the reaction by adsorbing the reactants, thereby increasing their effective concentration and reactivity. cem.com

Advantages of Solvent-Free Azo Dye Synthesis:

Environmental: Eliminates the use of toxic and volatile organic solvents. rsc.org

Efficiency: Often leads to shorter reaction times and higher yields. researchgate.net

Simplicity: Simplifies the work-up and purification process, often requiring just washing with water.

Safety: Reduces the risk of fire and explosion associated with flammable solvents.

Application of Deep Eutectic Solvents in Dye Synthesis

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with unique properties that make them attractive alternatives to traditional organic solvents. mdpi.combeilstein-journals.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.commdpi.com They are often biodegradable, non-volatile, non-flammable, and can be prepared from inexpensive and readily available starting materials. beilstein-journals.org

In organic synthesis, DESs can act as both the solvent and the catalyst. mdpi.com Their application in the synthesis of heterocyclic compounds and other dye precursors has shown promising results, often leading to good yields under mild conditions. mdpi.combeilstein-journals.org For the synthesis of a dye like this compound, a DES could be formulated to effectively solubilize the reactants (o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one) and facilitate the diazotization and coupling reactions. Research on other reactions has shown that the choice of DES components can influence reaction yields and rates, with choline chloride:urea being a commonly effective combination. mdpi.com The use of DESs can be combined with other green techniques like ultrasound or microwave irradiation to further enhance reaction efficiency. acs.org

Properties of Common Deep Eutectic Solvents:

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Key Properties |

| Choline Chloride | Urea | 1:2 | Low melting point (12 °C), high viscosity, biodegradable. beilstein-journals.orgmdpi.com |

| Choline Chloride | Glycerol | 1:2 | Lower viscosity than ChCl:urea, acidic nature. beilstein-journals.org |

| Aliquat 336 | Decanoic Acid | Varies | Forms hydrophobic DES, useful for specific extractions. acs.org |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is a critical step in developing any synthetic protocol to maximize product yield and purity while minimizing costs and environmental impact. whiterose.ac.uk This process typically involves systematically varying factors such as temperature, reaction time, catalyst loading, and reactant stoichiometry. whiterose.ac.ukresearchgate.net

For the synthesis of this compound, key parameters to optimize would include:

Temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. However, subsequent coupling and the use of advanced techniques like microwave synthesis may require higher temperatures, which need to be optimized to balance reaction rate with potential decomposition. researchgate.net

Reactant Molar Ratio: The stoichiometry of the amine, nitrite, and coupling component must be carefully controlled to ensure complete conversion and minimize side-product formation.

Catalyst Type and Loading: In catalyzed reactions, such as those using solid acids in solvent-free systems, the type and amount of catalyst can significantly impact the reaction's efficiency. researchgate.net

Solvent/Medium: In solvent-based systems, the polarity and nature of the solvent can influence reaction rates and yields. researchgate.net For DES or solvent-free systems, the composition of the medium is the critical factor.

A design of experiments (DoE) approach can be a robust statistical method to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions. whiterose.ac.uk

Illustrative Data Table for Reaction Optimization:

| Entry | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 80 | 18 | 5 | 91 researchgate.net |

| 2 | 60 | 24 | 5 | 85 |

| 3 | 80 | 12 | 5 | 88 |

| 4 | 80 | 18 | 2.5 | 75 |

| 5 | 80 | 18 | 10 | 92 |

This table is a representative example based on general optimization principles and does not represent actual experimental data for this compound.

Industrial and Advanced Material Applications of Solvent Yellow 72

Role as a Colorant in Polymeric Systems

Solvent Yellow 72 is extensively used to impart color to a wide variety of polymeric materials. precisechem.comepsilonpigments.comulprospector.com Its solubility in these materials allows for homogenous coloration, often introduced via masterbatches to ensure uniform dispersion. precisechem.com The dye's performance characteristics, such as heat resistance and light fastness, are crucial for its application in plastics, fibers, and coatings. precisechem.comcolorantsgroup.comccchemical.com

Technical Specifications of this compound

| Property | Specification |

|---|---|

| Appearance | Yellow Powder colorantsgroup.comccchemical.comlipigment.com |

| Heat Resistance | 200°C - 240°C colorantsgroup.comccchemical.comlipigment.com |

| Light Fastness | 5-6 colorantsgroup.comccchemical.comdimacolor.com |

| Acid Resistance | 4 colorantsgroup.comccchemical.comdimacolor.com |

| Alkali Resistance | 5 colorantsgroup.comccchemical.comdimacolor.com |

| Density | 1.24 g/cm³ colorantsgroup.comdimacolor.com |

A primary application of this compound is the coloration of a broad spectrum of plastics and resins. precisechem.comepsilonpigments.comulprospector.com It is recommended for use in thermoplastics such as Polyvinyl Chloride (PVC), acrylics (polymethacrylates), Polycarbonate (PC), and Acrylonitrile Butadiene Styrene (ABS). specialchem.comlipigment.comknowde.com The dye's good heat stability makes it suitable for the processing temperatures required for these engineering plastics. precisechem.comknowde.com It is also utilized in other resins like polystyrene, phenol (B47542) formaldehyde (B43269), and urea (B33335) formaldehyde resins. specialchem.com For optimal results in thermoplastics, sufficient mixing and appropriate processing temperatures are recommended to achieve better dissolution and uniform coloration. precisechem.com

Recommended Polymer Systems for this compound

| Polymer | Recommended Use |

|---|---|

| Polystyrene (PS) | ○ lipigment.com |

| Acrylonitrile Butadiene Styrene (ABS) | ○ lipigment.com |

| Polyvinyl Chloride, Rigid (R-PVC) | ○ lipigment.com |

| Polycarbonate (PC) | ○ lipigment.com |

| Polymethyl Methacrylate (PMMA) | ○ lipigment.com |

| Polyamides (PA) | Potential Use precisechem.comdayglo.in |

| Polyethylene Terephthalate (PET) | Potential Use lipigment.comanmoldyeworld.com |

Data sourced from manufacturer recommendations. ○ = Recommended

This compound is also employed in the dyeing of synthetic fibers and textiles. precisechem.comepsilonpigments.comgalaxydyes.com Its application in this sector provides coloration for various polymer-based fibers. precisechem.comgalaxydyes.com The dye offers good penetration for fabrics, ensuring vibrant and lasting color. galaxydyes.com

The compound serves as a colorant in the formulation of paints and coatings. epsilonpigments.comccchemical.comgalaxydyes.com Its solubility in organic solvents makes it a suitable choice for solvent-based coating systems, providing durable and eye-catching finishes. dayglo.ingalaxydyes.com It is also used in the production of printing inks. precisechem.comepsilonpigments.comcolorantsgroup.com

Due to its oil-soluble nature, this compound is widely used for coloring non-polar substances like waxes, oils, lubricants, and fuels. precisechem.comepsilonpigments.comgalaxydyes.comultrafoodcolors.com Specific applications include the coloration of candles, shoe polish, and hydrocarbon-based fuels such as gasoline. precisechem.comepsilonpigments.coml-color.com Its high stability at elevated temperatures makes it a good match for coloring lubricants and engine oils. dayglo.in

Use in Coatings and Paints

Specialized Applications in Chemistry and Materials Science

Beyond its primary function as a colorant, this compound finds utility in more specialized scientific applications.

While direct research on this compound as a tracer dye in chromatography is not extensively documented in the provided results, the principles of chromatography often utilize dyes for visualization and separation. In techniques like paper chromatography, dyes are separated based on their differential migration across a stationary phase, driven by a mobile solvent. slideshare.net This separation is influenced by the dye's polarity and solubility. The intense color and solubility characteristics of dyes like this compound make them suitable candidates for such applications. For instance, fluorescent dyes are used for leak detection in engines and hydraulic systems, which is a practical application of tracer technology. dayglo.indayglo.in The separation of colored ink dyes in experiments demonstrates how different dyes move at different rates, allowing for their identification and separation, a fundamental concept in chromatography. slideshare.net

Functionalization in Chemical Reactions

This compound, a monoazo dye with the chemical formula C17H16N4O2, possesses a molecular structure that allows for various chemical functionalization reactions. worlddyevariety.com The synthesis of this compound itself is a prime example of chemical functionalization, involving the diazotization of an aromatic amine, o-Anisidine (B45086), which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com This process hinges on the reactivity of the amine and the active methylene (B1212753) group in the pyrazolone (B3327878) ring, demonstrating the inherent potential for chemical modification.

The chemical reactivity of azo compounds like this compound is well-documented for related dyes. Generally, these dyes can undergo several types of reactions:

Oxidation and Reduction: The azo group (-N=N-) is the chromophore responsible for the dye's color. This group can be chemically reduced, for instance by agents like sodium borohydride, which would cleave the bond and lead to a loss of color. Conversely, oxidation can also alter the dye's properties.

Substitution Reactions: The aromatic rings in the this compound molecule can be subject to electrophilic or nucleophilic substitution reactions, allowing for the introduction of new functional groups. This can modify the dye's solubility, color, and affinity for different substrates.

Metal Complexation: Azo dyes, particularly those containing functional groups like hydroxyl or carboxyl groups, can act as ligands to form stable complexes with metal ions such as chromium, cobalt, or copper. hermetachem.com These metal-complex dyes often exhibit enhanced properties, including superior light fastness and stability. hermetachem.com Given the structure of this compound, which is derived from a pyrazolone, it has the potential to form such metal complexes.

While this compound is primarily used as a colorant, its synthesis from chemical intermediates and the potential for reactions on its molecular structure classify it as a functional chemical. amoghchemicals.in However, its predominant application remains in imparting color to various materials rather than serving as a stepping stone for the synthesis of more complex, non-dye molecules.

Integration into Advanced Printing Technologies (e.g., 3D Printing Formulations)

This compound is extensively utilized in the formulation of printing inks due to a favorable combination of physical and chemical properties. colorantsgroup.comprecisechem.com Its primary role is to provide a stable and vibrant yellow color to the ink. ccchemical.com The integration of this dye into printing technologies is governed by its performance characteristics, which are detailed in the table below.

| Property | Value / Specification | Significance in Printing Applications |

| Solubility | Good solubility in most organic solvents. hermetachem.comlipigment.com | Essential for creating stable, homogeneous ink solutions and preventing nozzle clogging in inkjet printers. |

| Heat Resistance | Stable up to 200 °C. colorantsgroup.comprecisechem.com | Allows the ink to be used in printing processes that involve heat for drying or curing without degradation or color change. |

| Light Fastness | Rated 5-6 on the Blue Wool Scale. colorantsgroup.comprecisechem.com | Indicates good resistance to fading when exposed to light, ensuring the longevity and durability of the printed color. |

| Alkali Resistance | Rated 5. precisechem.com | Ensures color stability on substrates or in environments that may be alkaline. |

| Acid Resistance | Rated 4. precisechem.com | Provides good stability of the color when exposed to acidic conditions. |

A typical solvent-based ink formulation consists of a colorant (dye or pigment), a binder (resin), a solvent, and various additives to control properties like viscosity, surface tension, and drying time. google.comresearchgate.net this compound's high solubility in organic solvents makes it an ideal colorant for such systems, ensuring it dissolves completely to form a true solution, which is critical for technologies like thermal and piezoelectric inkjet printing. colorantsgroup.comgoogle.com

The application of this compound is well-established in coloring materials for conventional printing inks. epsilonpigments.com While the field of advanced printing, such as 3D printing, is rapidly evolving, the direct application of this compound in commercial 3D printing formulations is not extensively documented in scientific literature. 3D printing technologies based on vat photopolymerization (SLA, DLP) utilize liquid photocurable resins, which are often composed of oligomers, monomers, and photoinitiators. facfox.comnih.gov Color is introduced into these resins through the addition of pigments or dyes. The properties of this compound, such as its thermal stability and solubility, could make it a candidate for coloring such resins. However, potential challenges include ensuring the dye does not interfere with the photopolymerization curing process or cause unwanted side effects like premature yellowing of the printed object due to UV exposure. facfox.comjlc3dp.com

Stability and Degradation Pathways of Solvent Yellow 72

Thermal Stability Mechanisms

The thermal stability of Solvent Yellow 72 is a key property for its use in high-temperature processes, such as the coloring of engineering plastics. primachemicals.compolarisorganics.com The dye generally exhibits good heat resistance, maintaining its structural integrity up to certain temperature thresholds. precisechem.com Data from various suppliers indicate that this compound is stable at temperatures up to 200°C. precisechem.comcolorantsgroup.comepsilonpigments.com Beyond this temperature, thermal decomposition processes are initiated. Thermogravimetric analysis (TGA) is a standard method used to evaluate the thermal stability of such dyes, revealing weight loss as a function of increasing temperature. researchgate.netpharmtech.com The initial weight loss is often attributed to the evaporation of moisture, followed by the degradation of the organic structure at higher temperatures. researchgate.net

Table 1: Reported Thermal and Physical Properties of this compound

| Property | Value/Rating | Source(s) |

| Heat Resistance | 200°C | epsilonpigments.com, precisechem.com, colorantsgroup.com |

| Melting Point | 160°C - 163°C | foodcolourworld.com, anmoldyeworld.com |

| Light Fastness | 5-6 (on an 8-point scale) | epsilonpigments.com, precisechem.com, colorantsgroup.com |

| Acid Resistance | 4 (on a 5-point scale) | epsilonpigments.com, precisechem.com |

| Alkali Resistance | 5 (on a 5-point scale) | epsilonpigments.com, precisechem.com |

Photochemical Stability and Photodegradation Kinetics

The lightfastness, or photochemical stability, of an azo dye is a critical factor for many applications. acs.org The degradation of azo dyes upon exposure to light, known as photofading, is a complex process influenced by the dye's chemical structure, the substrate it is on, and the wavelength of the incident light. acs.orgacs.org

The color of this compound is due to its chromophore, which is the part of the molecule responsible for absorbing visible light. researchgate.net For azo dyes, the chromophore consists of the aromatic rings connected by the azo group (-N=N-). wikipedia.orgrsc.org This conjugated system of pi-electrons absorbs energy from light, promoting electrons from a ground state to an excited state. msu.edu

Exposure to ultraviolet (UV) radiation can provide sufficient energy to initiate chemical reactions that destroy the chromophore. alazharpharmacy.com This leads to a loss of color, or "fading." The process often involves the excitation of the molecule to a singlet state, which can then convert to a more stable and reactive triplet state. acs.org This excited triplet state is believed to be the primary species involved in the subsequent degradation reactions. acs.org The integrity of the chromophore is compromised when the conjugated system is broken, for instance, by cleavage of the azo bond or modification of the aromatic rings. wikipedia.org

The photodegradation of organic dyes is often mediated by highly reactive radical species. mdpi.com Upon light absorption, the excited dye molecule can participate in single electron transfer (SET) processes, initiating radical reactions. rsc.org These processes can involve the dye molecule itself or interactions with the surrounding environment (e.g., solvent, oxygen).

The generation of carbon-centered radicals can occur under visible light, often facilitated by a photocatalyst, but direct photo-excitation can also lead to bond cleavage. rsc.orgbeilstein-journals.org In the context of azo dyes, the excited state can lead to the homolytic cleavage of bonds within the molecule. Furthermore, interaction with molecular oxygen can generate reactive oxygen species (ROS) such as superoxide (B77818) radicals (·O₂⁻) and hydroxyl radicals (·OH), which are powerful, non-selective oxidizing agents capable of attacking and decomposing the dye molecule. mdpi.com The cleavage can occur at the azo linkage or on the aromatic rings, leading to the fragmentation of the chromophore. acs.org

The molecular structure of an azo dye has a profound impact on its photostability. nih.govresearchgate.net The type and position of substituent groups on the aromatic rings can either enhance or decrease lightfastness. rsc.org

Research on a series of azobenzene (B91143) dyes has provided insights into these structural effects: acs.orgacs.org

Electron-Donating and Withdrawing Groups: The combination of electron-donating groups (e.g., -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -SO₃Na) within the same molecule can influence stability. nih.gov Dyes with a donor group in one ring and an acceptor group in the para position of the other ring tend to be the most stable. acs.org

Positional Isomerism: The location of substituents is critical. For example, studies on 4-dialkylaminoazobenzenes showed that isomers with a nitro group in the 4'-position are significantly more photochemically stable than those with the nitro group in the 2'-position. acs.org This difference is attributed to the spin densities on the azo nitrogen atoms in the excited triplet state. acs.org

Table 2: Influence of Molecular Structure on Azo Dye Photostability

| Structural Feature | Effect on Photostability | Rationale/Mechanism | Source(s) |

| Acceptor Group at 4'-position | Increased Stability | Lower spin density on azo nitrogens in the excited triplet state. | acs.org |

| Acceptor Group at 2'-position | Decreased Stability | Higher spin density on azo nitrogens; potential steric clash. | acs.org |

| Donor/Acceptor at para positions | Generally Increased Stability | Stabilizes the chromophoric system. | acs.org |

| Presence of -OH and -NH₂ groups | Can enhance oxidation | Strong electron-releasing groups can be susceptible to oxidative attack. | nih.gov |

| Presence of Sulfonic Groups | Can increase decolorization rate | Increases adsorbability on photocatalysts, facilitating degradation. | nih.gov |

Radical-Mediated Cleavage Processes

Chemical and Biological Degradation Processes

In addition to thermal and photochemical routes, this compound can be degraded through chemical and biological pathways, most notably through the reduction of its characteristic azo bond.

A primary and toxicologically significant degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). greenrivertech.com.twmst.dk This reaction breaks the dye molecule into two or more smaller molecules, which are typically aromatic amines. nih.gov This process results in the complete decolorization of the dye, as the azo chromophore is destroyed. greenrivertech.com.tw

Under anaerobic (oxygen-deficient) conditions, this reductive cleavage is a major metabolic pathway. wikipedia.orgmst.dk It can be carried out by microorganisms in the environment or by the intestinal microflora in mammals. mst.dknih.gov Liver enzymes, such as azoreductases associated with cytochrome P-450, can also metabolize azo compounds via this reductive pathway. ohsu.edumst.dk

For this compound, the reductive cleavage of its single azo bond has been identified to release a specific aromatic amine. greenrivertech.com.tweuropa.eu Regulatory and scientific documents have confirmed that this degradation product is o-anisidine (B45086) (2-methoxyaniline). greenrivertech.com.tweuropa.euindustrialchemicals.gov.au The formation of such aromatic amines is a significant concern, as many are known or suspected carcinogens. mst.dknih.gov

Oxidative Degradation Mechanisms

The oxidative degradation of azo dyes like this compound is a complex process initiated by the generation of radicals on the polymer backbone. rsc.org This initial step typically requires significant energy input, such as from UV light or high temperatures, to break the polymer bonds. rsc.org The resulting radicals are then quenched by oxygen to form unstable peroxy radical intermediates. rsc.org

Advanced Oxidation Processes (AOPs) are effective in degrading synthetic dyes. nih.gov These methods rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents. rsc.orgnih.gov The Fenton oxidation process, for instance, generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). nih.gov These radicals can attack the azo bond of the dye, leading to its degradation into smaller, often less harmful, compounds like CO₂, SO₂, NO₂, and H₂O. mdpi.com

The degradation of azo dyes can be influenced by various factors. For instance, the degradation of Chlorazol Yellow has been shown to be effective over a wide pH range using a PbO₂-SS anode, which oxidizes chloride ions to hypochlorite (B82951) ions, the primary oxidizing agent. mdpi.com The presence of certain substituents on the dye molecule, such as hydroxyl, acetamido, nitro, and N-alkylamino groups, can enhance the rate of degradation. ohsu.edu

Enzymatic Decomposition Potential

The enzymatic degradation of azo dyes is a key biodegradation pathway. scientifictemper.com In mammals, azo compounds are metabolized in the liver by cytosolic and microsomal enzymes, as well as by the intestinal microflora, which reductively cleave the azo bond to form corresponding amines. europa.eu

Microorganisms, particularly lignin-degrading fungi like P. chrysosporium, have demonstrated the ability to mineralize hydrophobic azo dyes. ohsu.edu The enzymatic process in yeasts involves a two-step mechanism of reduction and oxidation, utilizing lignolytic enzymes such as laccase, manganese-dependent peroxidase, and lignin (B12514952) peroxidase. scientifictemper.com

The degradation of Disperse Yellow 3 by P. chrysosporium yields acetanilide (B955) as a major metabolite. ohsu.edu The proposed mechanism involves the oxidation of the phenolic ring of the dye by peroxidases, leading to the formation of an azo-bearing carbonium ion. ohsu.edu This is supported by studies with horseradish peroxidase (HRP), which degrades phenylazo-substituted dyes to quinones and benzenes. ohsu.edu

Solvent Effects on Dye Stability and Spectroscopic Features

The stability and spectroscopic characteristics of this compound are significantly influenced by the solvent environment. The polarity of the solvent plays a crucial role in the dye's absorption and fluorescence spectra. researchgate.netslideshare.net Generally, a bathochromic (red) shift is observed in the absorption and fluorescence spectra as the solvent polarity increases, which is attributed to intramolecular charge transfer (ICT) interactions. researchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, suggesting that the molecule is more stabilized in the excited state. researchgate.net

For some dyes, the color of the solution can vary dramatically with solvent polarity. mdpi.com For example, a sterically crowded azo dye can appear yellow in a polar solvent like N,N-dimethylformamide (DMF) and pink-red in a non-polar solvent like toluene. mdpi.com This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. mdpi.com

The solubility of this compound, which is insoluble in water, is good in most organic solvents, oils, fats, and waxes. lipigment.comfoodcolourworld.com The specific solubility can vary, with high solubility in dichloromethane, moderate in toluene, and low in ethanol. This solubility behavior is dictated by the balance of hydrophilic (e.g., hydroxyl and methoxy (B1213986) groups) and hydrophobic (e.g., aromatic rings) parts of the molecule. solubilityofthings.com

Interactive Data Table: Spectroscopic and Stability Properties of this compound

| Property | Value/Observation | Source(s) |

| Heat Resistance | Stable up to 160°C ± 2°C; 200°C; >300°C in polystyrene | foodadditivesworld.comcolorantsgroup.com |

| Light Fastness | 5-6 (on an 8-point scale) in polystyrene | colorantsgroup.com |

| Solubility in Benzene | Less than 2% | foodcolourworld.comfoodadditivesworld.com |

| Solubility in Water | Insoluble | lipigment.com |

| Effect of 5% HCl | Unaffected | foodcolourworld.comfoodadditivesworld.com |

| Effect of 5% Na₂CO₃ | Unaffected | foodcolourworld.comfoodadditivesworld.com |

Interactive Data Table: Solvent-Dependent Spectroscopic Features of a Related Azo Dye

| Solvent | Polarity | Absorption Maxima (λmax, nm) | Solution Color |

| N,N-Dimethylformamide (DMF) | High | ~442 | Yellow |

| Tetrahydrofuran (THF) | Intermediate | ~381, ~504 | - |

| Toluene | Low | ~384, ~515 | Pink-Red |

| Data based on a sterically crowded triangular azo dye similar in structure to this compound. mdpi.com |

Environmental Fate and Remediation Strategies for Solvent Yellow 72

Persistence and Distribution in Environmental Compartments

The environmental persistence of azo dyes like Solvent Yellow 72 is a significant issue, as they are designed to be stable and resistant to fading. medcraveonline.com This inherent stability contributes to their longevity in various environmental compartments.

Behavior in Aquatic Systems (Water and Sediment)

Once released into aquatic environments, azo solvent dyes may remain in the water column or partition to suspended solids and sediments. canada.ca The low water solubility of solvent dyes suggests a tendency to adsorb to particulate matter. mst.dk Data indicates that these dyes are persistent in both water and sediment. canada.caresearchgate.net While photolysis is a potential degradation pathway for some chemicals, the high stability of azo dyes against light means this is not a major route of breakdown. mst.dk One safety data sheet for a product containing Solvent Yellow 124, another azo dye, indicates it may cause long-lasting harmful effects to aquatic life. cpachem.com

Interactions with Soil Matrices

When introduced to soil, this compound is expected to have moderate mobility. nih.gov It is likely to adsorb to soil particles, particularly those containing organic carbon and clay. canada.canih.gov The complex and stable aromatic structure of azo dyes makes them generally resistant to biodegradation in soil. medcraveonline.comresearchgate.net The persistence of these dyes in soil is a concern due to the potential for long-term contamination. canada.ca

Biotransformation and Biodegradation Studies

The breakdown of azo dyes in the environment is often a slow process and can be influenced by various factors.

Anaerobic Degradation Pathways

Under anaerobic conditions, such as those found in sediments and some wastewater treatment systems, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.comwur.nl This process is often carried out by non-specific enzymes, such as azoreductases, produced by various microorganisms. mst.dkmdpi.com The cleavage of the azo bond results in the formation of aromatic amines, which are often colorless but can be more toxic and carcinogenic than the parent dye molecule. mdpi.comresearchgate.net For this compound, reductive cleavage would lead to the formation of o-anisidine (B45086) and 3-methyl-1-phenyl-2-pyrazolin-5-one. worlddyevariety.comindustrialchemicals.gov.au While the initial decolorization of the dye occurs under anaerobic conditions, the subsequent degradation of the resulting aromatic amines typically requires aerobic conditions. mdpi.comopenbiotechnologyjournal.com

Factors Influencing Biodegradability (e.g., Molecular Structure)

Several factors can influence the biodegradability of azo dyes like this compound. The complex aromatic structure of these dyes contributes to their resistance to microbial degradation. medcraveonline.com The presence of certain functional groups can also affect the rate of breakdown.

Environmental conditions play a crucial role in the biodegradation process. mdpi.com Key factors include:

pH: The optimal pH for color removal by bacteria is often in the range of 6.0 to 10.0. medcraveonline.com

Temperature: Temperature affects microbial metabolism and enzyme activity, with low temperatures potentially reducing enzyme efficiency and high temperatures possibly causing enzyme denaturation. frontiersin.org

Oxygen levels: The initial reductive cleavage of the azo bond is favored in anaerobic or anoxic environments. mdpi.comopenbiotechnologyjournal.com

Nutrient availability: The presence of carbon and nitrogen sources can impact microbial growth and dye degradation. mdpi.com

Dye concentration: High concentrations of the dye can be toxic to the microorganisms responsible for degradation. mdpi.com

Table 1: Factors Influencing Azo Dye Biodegradation

| Factor | Influence on Biodegradation |

| Molecular Structure | Complex aromatic structures are generally more resistant to degradation. medcraveonline.com |

| pH | Optimal range for many decolorizing bacteria is 6.0-10.0. medcraveonline.com |

| Temperature | Affects enzyme activity and microbial metabolism. frontiersin.org |

| Oxygen | Anaerobic conditions are required for the initial reductive cleavage of the azo bond. mdpi.com |

| Nutrients | Carbon and nitrogen sources are necessary for microbial growth. mdpi.com |

| Dye Concentration | High concentrations can be inhibitory or toxic to microorganisms. mdpi.com |

Advanced Treatment and Removal Technologies for Dye-Contaminated Effluents

Due to the limitations of conventional wastewater treatment methods in removing recalcitrant dyes, advanced technologies are being explored. mdpi.comtandfonline.com

Advanced Oxidation Processes (AOPs) are a prominent group of technologies for treating dye-contaminated wastewater. ijcce.ac.irrsc.org AOPs utilize highly reactive species, primarily hydroxyl radicals, to oxidize and break down complex organic pollutants into simpler, less harmful compounds, and potentially to complete mineralization (CO2 and water). tandfonline.comijcce.ac.ir

Common AOPs include:

Ozonation: Involves the use of ozone (O3) to oxidize pollutants. mdpi.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron catalysts to generate hydroxyl radicals. ijcce.ac.ir

Photocatalysis: This process uses a semiconductor catalyst (like titanium dioxide) and a light source (such as UV) to generate reactive oxygen species. tandfonline.com

UV/H2O2: The combination of ultraviolet light and hydrogen peroxide is another effective way to produce hydroxyl radicals. rsc.org

Other treatment methods that have been investigated for dye removal include:

Adsorption: Using materials like activated carbon to bind and remove dyes from water. rsc.orgresearchgate.net

Membrane Filtration: Techniques such as nanofiltration and reverse osmosis can physically separate dye molecules from water. tandfonline.comrsc.org

Coagulation/Flocculation: This process involves adding chemicals to cause the dye molecules to clump together for easier removal. rsc.orgresearchgate.net

The choice of treatment technology often depends on the specific characteristics of the wastewater, the concentration of the dye, and economic considerations. rsc.org In many cases, a combination of different treatment methods, such as a biological process followed by an AOP, may be the most effective approach for complete remediation. tandfonline.com

Table 2: Advanced Treatment Technologies for Dye Removal

| Technology | Description |

| Advanced Oxidation Processes (AOPs) | Utilize highly reactive radicals to degrade pollutants. ijcce.ac.ir |

| Ozonation | Employs ozone as a powerful oxidant. mdpi.com |

| Fenton Process | Uses hydrogen peroxide and iron salts to create hydroxyl radicals. ijcce.ac.ir |

| Photocatalysis | Uses a catalyst and light to break down dyes. tandfonline.com |

| Adsorption | Dyes are bound to the surface of an adsorbent material. rsc.org |

| Membrane Filtration | Physically separates dyes from water using semi-permeable membranes. rsc.org |

| Coagulation/Flocculation | Chemicals are used to aggregate dye particles for removal. rsc.org |

Physical Adsorption and Separation Methods

Physical treatment methods are designed to separate and concentrate dyes from effluents without necessarily destroying their chemical structure. These techniques are often cost-effective but typically require a secondary process for the disposal or degradation of the concentrated dye waste. researchgate.net

Adsorption is a prominent physical method for removing dissolved dyes from wastewater. The process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent. Various materials have been investigated for their efficacy in adsorbing azo dyes, including activated carbon, clays, and agricultural waste-based biosorbents. The effectiveness of adsorption depends on factors such as the pH of the solution, temperature, initial dye concentration, and the specific surface area of the adsorbent.

For lipid-soluble compounds like solvent dyes, adsorption chromatography can be employed as a separation technique. nih.gov This method separates chemical compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the dye from a mixture. nih.gov While primarily an analytical technique, the principles can be applied to larger-scale separation processes.

Interactive Table: Comparison of Physical Separation Methods for Dyes

Chemical Oxidation and Reduction Techniques

Chemical methods aim to degrade the dye molecule, particularly by cleaving the chromophoric azo bond, which is responsible for its color. scientifictemper.com These techniques can often lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Reductive Cleavage: The primary mechanism for the initial breakdown of azo dyes is the reductive cleavage of the azo (–N=N–) bond. mdpi.com This process breaks the molecule into corresponding aromatic amines. mdpi.comeuropa.eu For this compound, this would result in the formation of o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comeuropa.eu While this step successfully decolorizes the wastewater, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule, necessitating further treatment. mdpi.comeuropa.eu

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading complex organic pollutants. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading organic compounds. researchgate.net Common AOPs include:

Fenton's Reagent: Uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals.

Ozonation: Involves the use of ozone (O₃), often in combination with UV light or hydrogen peroxide, to generate radicals.

Photocatalysis: Utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (e.g., UV light) to create electron-hole pairs that generate reactive oxygen species.

These chemical treatments can be highly efficient but may involve high costs and the use of potentially hazardous chemicals. researchgate.net

Bioremediation Approaches for Azo Dyes

Bioremediation is an environmentally friendly and cost-effective alternative that uses microorganisms or their enzymes to degrade pollutants. scientifictemper.comresearchgate.net A wide range of microbes, including bacteria, fungi, algae, and yeasts, have demonstrated the ability to decolorize and mineralize azo dyes. scientifictemper.comnih.gov

The biological degradation of azo dyes is often a two-stage process. mdpi.com

Anaerobic Reductive Stage: The initial and crucial step is the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to decolorization. This is carried out by enzymes called azoreductases. researchgate.netmdpi.com

Aerobic Oxidative Stage: The aromatic amines produced in the first stage are typically resistant to further degradation under anaerobic conditions. They are subsequently mineralized, often by different microbial communities, under aerobic conditions. mdpi.com

Various microbial strains and consortia have been studied for their effectiveness in degrading different azo dyes. For instance, a strain of Shewanella sp. was found to decolorize four different azo dyes by 72-99% within just 4 hours. Similarly, strains of Stenotrophomonas have shown significant capacity for decolorizing azo dyes like methyl orange and acidic yellow. nih.gov Fungi, particularly white-rot fungi like Trametes versicolor and Phanerochaete chrysosporium, are also highly effective due to their ligninolytic enzyme systems, which include laccases and peroxidases that can degrade a broad range of aromatic compounds. tandfonline.com

Interactive Table: Research Findings on Bioremediation of Azo Dyes

Analytical Characterization and Spectroscopic Investigations of Solvent Yellow 72

Spectroscopic Analysis for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental in identifying the chemical structure and measuring the concentration of Solvent Yellow 72.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light excites electrons to higher energy orbitals, and the wavelengths at which this absorption occurs are characteristic of the molecule's conjugated system. msu.edu The azo group (-N=N-) and associated aromatic rings in this compound form an extended chromophore, which is responsible for its yellow color. gcms.cz

The absorption spectrum of a molecule can be influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. researchgate.net In polar solvents, the absorption bands may shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to nonpolar solvents. msu.edursc.org This shift provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation. For instance, a red shift with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvent molecules. researchgate.net The study of solvatochromism in this compound can help in understanding its interaction with different solvents and matrices.

Table 1: Terminology for Absorption Shifts in UV-Visible Spectroscopy

| Term | Description of Shift |

|---|---|

| Bathochromic | Shift to a longer wavelength. |

| Hypsochromic | Shift to a shorter wavelength. |

| Hyperchromic | An increase in absorption intensity. |

| Hypochromic | A decrease in absorption intensity. |

This table outlines the standard terms used to describe changes in the position and intensity of absorption bands in UV-Visible spectra. msu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its molecular bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. nih.gov The resulting FTIR spectrum is a unique "fingerprint" of the molecule. nih.gov

For this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its various functional groups. Key expected peaks would include those for N=N stretching of the azo group, C-H stretching and bending from the aromatic and methyl groups, and C-N stretching vibrations. americanpharmaceuticalreview.comslideshare.net By comparing the obtained spectrum with reference databases, the identity and purity of this compound can be confirmed. researchgate.net The presence of specific peaks and their positions provide direct evidence for the molecular structure. americanpharmaceuticalreview.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Azo (-N=N-) | Stretching | 1400 - 1450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| C-N | Stretching | 1250 - 1350 |

This table presents a generalized list of expected infrared absorption frequencies for the functional groups present in this compound.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition and electronic states of a material. bris.ac.ukuniversallab.org

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays, which causes the ejection of core-level electrons. ntu.edu.twresearchgate.net The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. bris.ac.uk The binding energy is unique to each element and its chemical environment, allowing for elemental identification and the determination of oxidation states. researchgate.net For this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen and provide insights into their chemical bonding states within the molecule. researchgate.net

UPS uses ultraviolet photons to probe the valence electrons of a material. universallab.org This technique is particularly useful for studying the electronic band structure and the highest occupied molecular orbital (HOMO). researchgate.net Analysis of the UPS spectrum of this compound can provide information about the energy levels of the orbitals involved in its electronic transitions and bonding. cern.ch

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other components in a mixture and for its quantification.

Application of this compound as a Reference or Tracer

Due to its distinct color and well-defined chemical properties, this compound can be used as a reference standard in various analytical methods. greyhoundchrom.com In chromatography, a known amount of a reference standard is used to identify and quantify the same substance in an unknown sample by comparing retention times and peak areas. vwr.com

Furthermore, its properties make it suitable for use as a tracer in certain applications. For instance, solvent dyes are used to color petroleum products to differentiate between various grades of fuel. researchgate.net The detection of these dyes can indicate the origin or type of fuel. researchgate.net

Method Development for Detection and Quantification in Complex Matrices

Developing robust analytical methods for the detection and quantification of this compound in complex matrices like fuels, plastics, and environmental samples is crucial. researchgate.netacs.org High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. mdpi.comepa.gov

An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. dtic.mil Detection is often achieved using a UV-Visible detector set at the wavelength of maximum absorbance for this compound. dtic.mil For more complex samples or lower detection limits, HPLC coupled with mass spectrometry (LC-MS) can be utilized, providing both separation and highly specific detection and quantification. acs.org Sample preparation steps, such as solid-phase extraction (SPE), may be necessary to isolate and concentrate the dye from the matrix before analysis, especially when dealing with trace amounts in food or environmental samples. proakademia.eu

Theoretical and Computational Chemistry Studies on Solvent Yellow 72

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of azo dyes like Solvent Yellow 72. These in silico methods allow researchers to build molecular models and predict characteristics that are often difficult to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying medium to large molecules like this compound. researchgate.net It offers a balance between computational cost and accuracy for predicting electronic structure and properties. researchgate.nettandfonline.com Functionals such as B3LYP are frequently employed, often with basis sets like 6-31G(d) or LANL2DZ, to optimize molecular geometries and calculate spectroscopic parameters. dergipark.org.trplos.org

Studies on closely related 2-arylazo-1,3-indandione compounds demonstrate the utility of DFT. For instance, research on 2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone used DFT to analyze its structure, revealing that the more stable tautomeric form is the hydrazo form. dergipark.org.tr This is a common characteristic for azo dyes derived from 1,3-indandione. dergipark.org.tr The agreement between DFT-calculated vibrational frequencies and experimental FT-IR data validates the accuracy of the computational models for these systems. dergipark.org.tr

The predictive power of DFT extends to various molecular properties, as shown in the table below, which summarizes key parameters calculated for a representative rhodanine-based azo dye using different DFT functionals.

| Functional | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| B3LYP | -6.17 | -3.11 | 3.06 | 3.13 |

| CAM-B3LYP | -7.36 | -1.89 | 5.47 | 3.50 |

| M05-2X | -7.90 | -1.92 | 5.98 | 3.62 |

| PBE0 | -7.05 | -2.52 | 4.53 | 3.45 |

| ωB97X-D | -7.85 | -2.00 | 5.85 | 3.59 |

Analysis of Frontier Molecular Orbitals and Electron Density Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions in dye molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic absorption. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy of its lowest-lying electronic transition.

For azo dyes, the electron density of the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO's density is on the electron-accepting regions. In studies of analogous azo dyes, the HOMO is often centered on the amine-bearing ring, while the LUMO is concentrated on the azo group and the acceptor moiety. This charge separation upon excitation is fundamental to their function as dyes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict sites for electrophilic and nucleophilic attack. In typical MEPs for related dyes, negative potential (red/yellow) is localized on electronegative atoms like oxygen and nitrogen, indicating susceptibility to electrophilic attack, while positive potential (blue) is found around hydrogen atoms, marking sites for nucleophilic interaction.

Simulation of Activation Energies and Transition States

Computational chemistry provides methods to simulate reaction pathways and determine the energy barriers (activation energies) between reactants, transition states, and products. While specific studies on the activation energies for reactions involving this compound are not prominent, the methodologies are well-established. Techniques like the nudged elastic band (NEB) method or metadynamics simulations can map the minimum energy path of a reaction.

These simulations are particularly valuable for understanding mechanisms such as dye degradation or synthesis. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy. Free energy landscapes derived from these simulations can reveal complex, multi-step reaction pathways and identify intermediate structures. This information is vital for controlling reaction kinetics and improving the stability or synthesis efficiency of dyes.

Modeling of Solute-Solvent Interactions and Solvatochromism

The color and properties of a dye are profoundly influenced by its solvent environment. Computational models are essential for understanding these complex solute-solvent interactions and the resulting phenomenon of solvatochromism.

Implicit and Explicit Solvation Models

Two primary approaches are used to model the solvent's effect: implicit and explicit models.

Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) and its variants (like IEF-PCM) are widely used. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and properties. However, they fail to account for specific, short-range interactions like hydrogen bonding.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This approach is computationally intensive but necessary for systems where specific solute-solvent interactions, such as hydrogen bonds or π-stacking, are dominant. Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a compromise between accuracy and computational cost. These mixed models are particularly useful for studying reactions in solution where solvent molecules may actively participate.

Influence of Solvent Polarity on Spectroscopic Features

Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. This effect arises because changes in solvent polarity can stabilize the ground and excited states of the solute molecule to different extents.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra of dyes in various solvents. By performing TD-DFT calculations within an implicit solvent model (e.g., TD-DFT/PCM), researchers can simulate the UV-Vis spectra and predict the solvatochromic shifts.

For many azo dyes, a change in solvent polarity leads to a shift in the maximum absorption wavelength (λ_max). For example, a study on a sterically crowded triangular azo dye showed significant negative solvatochromism, where the absorption maximum shifted to shorter wavelengths (a blue shift) as solvent polarity increased. This behavior was accurately modeled using DFT and TD-DFT with an SMD (Solvation Model based on Density) implicit solvent model. The calculations revealed that changes in solvent polarity altered the molecule's torsional angles, which in turn affected the HOMO-LUMO gap and the resulting absorption wavelength.

| Solvent | Dielectric Constant (ε) | Experimental λ_max (nm) | Calculated λ_max (nm) |

|---|---|---|---|

| Toluene | 2.38 | 515 | 516 |

| Tetrahydrofuran (THF) | 7.58 | 504 | 508 |

| N,N-Dimethylformamide (DMF) | 36.71 | 442 | 445 |

This strong correlation between experimental and calculated data underscores the power of computational chemistry to explain and predict the complex interplay between a dye's structure, its electronic properties, and its solvent environment.

Understanding Intermolecular Interactions in Condensed Phases

The behavior of this compound in condensed phases, such as in solutions or as a solid, is governed by a complex interplay of intermolecular forces. colby.edu These forces dictate properties like solubility and how the dye molecules arrange themselves. colby.eduaip.org In the solid state, this compound typically exists as a yellow to orange crystalline powder. solubilityofthings.com Its solubility is poor in water but good in many organic solvents, oils, fats, and waxes, a characteristic explained by the principle "like dissolves like". solubilityofthings.comlipigment.com This indicates that the intermolecular interactions between the dye molecules and non-polar solvent molecules are more favorable than those with highly polar water molecules. colby.edu

The structure of this compound, a single azo dye, contains both regions that can participate in weaker, non-polar interactions and sites capable of stronger, more specific interactions. worlddyevariety.com The nature of the solvent significantly influences these interactions. vut.czmdpi.com For instance, in non-polar solvents, dispersion forces are likely the dominant attractive forces. In more polar organic solvents, dipole-dipole interactions may also play a crucial role. colby.edu

Computational methods, such as those employing density functional theory (DFT), are powerful tools for investigating these intermolecular interactions at a molecular level. primescholars.comacs.org These studies can model how solvent molecules arrange around a solute molecule, a process known as solvation. colby.eduaip.org By calculating interaction energies, these models can help predict the stability of the dye in different solvents. For example, negative interaction energies suggest that the solvation process is energetically favorable. acs.org Hybrid models that combine explicit solvent molecules with a continuum model can provide a more thorough analysis of these interactions. acs.orgresearchgate.net

The study of solvatochromism, the change in a substance's color with solvent polarity, provides experimental insight into these interactions. mdpi.com While specific solvatochromism studies on this compound are not detailed in the provided results, the general principles are applicable. The large dipole moment of similar dye molecules can interact strongly with polar solvent molecules, leading to shifts in the dye's absorption spectrum. mdpi.com

Key Intermolecular Forces in Condensed Phases:

| Interaction Type | Description | Relevance to this compound |

| Dispersion Forces | Weak, temporary attractive forces arising from temporary fluctuations in electron distribution. Present in all molecules. | Dominant interaction in non-polar organic solvents, contributing to its solubility in oils and waxes. colby.edu |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Likely plays a role in its solubility in moderately polar organic solvents. colby.edu |

| Ion-Dipole Interactions | An attractive force between an ion and a polar molecule. | While this compound is not ionic, this interaction is a key concept in understanding solubility in polar solvents. colby.edu |

| Hydrogen Bonding | A special type of strong dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | The structure of C.I. This compound (C17H16N4O2) has sites that could potentially act as hydrogen bond acceptors, influencing its interaction with protic solvents. worlddyevariety.com |

Predictive Modeling of Material Performance and Dye Behavior

Computational modeling has become an indispensable tool for predicting the performance and behavior of dyes like this compound, offering insights that can guide the design of new materials and applications. icm.edu.pl

Structure-Property Relationship Studies

The chemical structure of this compound is intrinsically linked to its properties, such as color, light fastness, and heat resistance. lipigment.commade-in-china.com Understanding these structure-property relationships is crucial for its application in various materials like plastics, polymers, and inks. made-in-china.com

Theoretical studies, often employing DFT, can elucidate these relationships by calculating various molecular descriptors. researchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a molecule's electronic properties and can be correlated with its color and reactivity. researchgate.netnanomedicine-rj.com The energy gap between the HOMO and LUMO is particularly important, as it relates to the wavelength of light the molecule absorbs. nanomedicine-rj.com

The azo group (-N=N-) in this compound is the primary chromophore responsible for its yellow color. worlddyevariety.com Modifications to the molecular structure, such as the introduction of different substituent groups, can alter the electronic distribution within the molecule, thereby changing its color and other properties. researchgate.net Computational models can predict the effects of such structural changes before the molecules are even synthesized, saving time and resources. mdpi.com

Predicted Properties of this compound from Computational Models:

| Property | Computational Method | Significance |

| Molecular Geometry | DFT, Hartree-Fock | Provides the 3D structure of the molecule, which is the foundation for all other property calculations. primescholars.com |

| Electronic Properties (HOMO, LUMO, etc.) | DFT | Helps to understand the color, reactivity, and electronic behavior of the dye. researchgate.netnanomedicine-rj.com |

| Vibrational Frequencies | DFT, Hartree-Fock | Can be correlated with experimental IR and Raman spectra to confirm the molecular structure. primescholars.com |

| Solvation Energy | SCRF/PCM | Predicts the solubility of the dye in different solvents. primescholars.com |

Computational Approaches for Predicting Degradation Pathways

The durability of a dye is critical for its application, and understanding its degradation pathways is essential for predicting its lifespan and environmental impact. Computational tools can predict the likely points of failure in a molecule and the chemical transformations it might undergo upon exposure to factors like light, heat, or chemical agents. acs.org

For azo dyes like this compound, the azo linkage can be susceptible to cleavage under certain conditions. Computational models can simulate reactions such as oxidation or reduction to predict the resulting degradation products. icm.edu.pl These in silico tools use knowledge bases of known chemical reactions to predict the most probable degradation pathways. icm.edu.placs.org

Future Research Directions and Emerging Trends for Solvent Yellow 72

Development of Novel Synthetic Routes with Reduced Environmental Footprint

Traditional synthesis of azo dyes, including Solvent Yellow 72, often involves diazotization and coupling reactions that can utilize harsh chemicals and produce significant waste. worlddyevariety.comeuropa.eu Emerging research focuses on creating more environmentally benign synthetic pathways.

Key trends in greener synthesis for azo dyes, applicable to this compound, include:

A comparison of traditional versus emerging synthetic methods highlights the potential for significant environmental and efficiency improvements.

| Synthesis Parameter | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Solvent Use | High, often toxic organic solvents | Minimal to none (solvent-free) or use of green solvents |

| Catalysts | Often involves heavy metals or harsh acids | Reusable, non-toxic catalysts (e.g., nano-supported acids) |

| Energy Consumption | Often requires prolonged heating/cooling | Reduced reaction times (e.g., microwave synthesis) |

| Waste Generation | Significant byproduct and solvent waste | Reduced waste through higher atom economy and catalyst recycling |

Exploration of Advanced Functional Materials Incorporating this compound

The inherent properties of this compound make it a candidate for incorporation into advanced functional materials beyond its traditional use as a colorant. epsilonpigments.comspecialchem.comulprospector.comprecisechem.com

Future research in this area includes:

Enhanced Understanding of Environmental Fate and Remediation Mechanisms

The widespread use of azo dyes necessitates a thorough understanding of their environmental impact and the development of effective remediation strategies. core.ac.ukresearchgate.net

Key research directions include:

| Remediation Technique | Mechanism | Research Focus |

|---|---|---|

| Biodegradation | Microbial enzymes break down the azo bond and aromatic rings. | Isolation and engineering of specialized microbial strains; optimizing reactor conditions. |

| Photocatalysis | Generation of highly reactive hydroxyl radicals that oxidize the dye molecules. | Development of more efficient and visible-light-active photocatalysts; understanding degradation pathways. mdpi.com |

| Adsorption | Physical or chemical binding of the dye onto the surface of an adsorbent material. | Synthesis of novel, high-capacity adsorbents; regeneration and reuse of adsorbents. |

Integration of Multiscale Computational Approaches for Predictive Design

Computational chemistry and modeling are becoming indispensable tools for accelerating the design and understanding of chemical compounds and materials. researchgate.netacs.orgmdpi.com

For this compound, future computational research will likely focus on:

The integration of these computational methods, from the quantum mechanical level to the macroscopic scale, provides a powerful framework for the predictive design of next-generation materials and processes involving this compound. acs.orgnih.govplos.org

Q & A

Basic Research Questions

Q. What are the key considerations for designing a safe experimental protocol when handling Solvent Yellow 72 in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (e.g., EN 143 or 149 P2/FFP2 filters) and chemical-resistant gloves (EN 374/F739 standards) to mitigate inhalation and dermal exposure risks . Avoid dust formation during handling to prevent explosions, and use localized ventilation systems to minimize airborne dispersion . Disposal must comply with local regulations to prevent environmental contamination .

Q. How can researchers determine the optimal solvent system for recrystallizing this compound to ensure high purity?

- Methodological Answer : Select solvents based on temperature-dependent solubility: high solubility at elevated temperatures (>80% dissolution) and low solubility at room temperature (<5% residue). Test solvents like ethanol, acetone, or ethyl acetate using a small-scale solubility gradient (e.g., 10 mg/mL increments) . Validate purity via HPLC or melting point analysis, comparing results with literature values for known impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural identity and purity?

- Methodological Answer : Use UV-Vis spectroscopy (λmax in the 400–500 nm range for azo dyes) to confirm chromophore integrity. Pair with FT-IR to identify functional groups (e.g., -N=N- stretching at ~1450–1600 cm⁻¹) and <sup>1</sup>H NMR for proton environment analysis. Cross-reference data with published spectra of structurally similar solvents (e.g., Solvent Yellow 82/88) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility trials under controlled conditions (e.g., 25°C ± 0.5°C, 1 atm) using standardized gravimetric methods. Compare results with prior studies, accounting for variables like solvent purity, equilibration time, and particle size. Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What experimental strategies are recommended for studying the photostability and degradation pathways of this compound under UV exposure?

- Methodological Answer : Expose samples to calibrated UV light (e.g., 365 nm, 10 mW/cm²) in a quartz reactor. Monitor degradation kinetics via HPLC-MS to identify intermediates (e.g., nitroso byproducts). Quantify half-life (t½) using first-order kinetics models and correlate with environmental factors (pH, oxygen levels) .

Q. How can computational modeling (e.g., DFT) complement experimental data in predicting this compound’s reactivity with common industrial substrates?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate electron density maps and frontier molecular orbitals. Validate predictions with experimental reaction trials (e.g., coupling reactions with aromatic amines). Use Gaussian or ORCA software to calculate activation energies and transition states, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions .

Q. What methodologies are critical for assessing batch-to-batch variability in this compound synthesis, and how can impurities be quantified?

- Methodological Answer : Implement quality control protocols using LC-MS to detect trace impurities (e.g., unreacted precursors). Apply acceptance criteria (e.g., ≤0.1% impurity threshold) and use standard addition methods for quantification. Document synthetic parameters (e.g., reaction time, catalyst loading) in a controlled dataset to identify variability sources .

Methodological Guidelines for Data Reporting

- Data Contradiction Analysis : When conflicting results arise (e.g., solubility vs. spectroscopic data), perform error propagation analysis to assess measurement uncertainty. Use Bland-Altman plots or Cohen’s kappa to evaluate inter-method agreement .